2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S3/c1-12-7-8-13-16(9-12)31-19(22-13)23-18(28)11-30-20-25-24-17(26(20)2)10-27-14-5-3-4-6-15(14)32-21(27)29/h3-9H,10-11H2,1-2H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDMQEPHSBHEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that belongs to a class of thiazole and triazole derivatives. These derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate thiazole and triazole moieties with acetic acid derivatives. The general steps include:
- Formation of Thiazole and Triazole Rings : The initial step involves the synthesis of the thiazole and triazole rings through condensation reactions.
- Thioether Formation : The thioether linkage is established by reacting the thiazole derivative with a thiol compound.
- Acetamide Formation : Finally, acetic acid or its derivatives are introduced to form the acetamide structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound .
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing its potential in several therapeutic areas:
Antitumor Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives similar to this compound. For instance, compounds with related structures have shown significant inhibition of cancer cell proliferation in various lines, including A431, A549, and H1299 cells. These studies demonstrated that such compounds could decrease pro-inflammatory cytokines like IL-6 and TNF-α while promoting apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating biochemical pathways associated with inflammation. Research indicates that benzothiazole derivatives can inhibit key inflammatory mediators, suggesting potential applications in treating inflammatory diseases .
While the exact mechanism for this specific compound remains partially elucidated, similar compounds have demonstrated several modes of action:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in inflammatory pathways and cancer progression.
- Cell Cycle Arrest : They may induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
Case Studies
- Study on Antitumor Effects : A study involving a series of benzothiazole compounds found that specific derivatives significantly inhibited cancer cell growth and migration. The lead compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Evaluation of Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects of related compounds on macrophages exposed to lipopolysaccharides (LPS). Results indicated a marked reduction in pro-inflammatory cytokine release upon treatment with these benzothiazole derivatives .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O2S |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 847400-19-5 |
| Antitumor IC50 (A431 Cells) | 1.5 μM |
| Anti-inflammatory IC50 | 0.8 μM |
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that the compound exhibits significant anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as IL-6 and TNF-alpha. A notable study involved administering the compound to albino rats, where it demonstrated a dose-dependent reduction in inflammation compared to control groups treated with standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Properties
The compound's analgesic effects have also been documented. Studies suggest that it may provide a new avenue for pain management therapies by effectively alleviating pain in various experimental setups .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (lung carcinoma). The proposed mechanism of action involves inducing apoptosis in cancer cells and inhibiting cell cycle progression .
- Anti-inflammatory Study : In a controlled study involving albino rats, the compound was administered at various doses. Results indicated a significant reduction in paw edema triggered by prostaglandin E2, demonstrating its potential as an anti-inflammatory agent .
- Anticancer Research : A comprehensive study evaluated the compound's effects on different cancer cell lines. The findings revealed that treatment led to notable apoptosis induction and disruption of cell cycle progression, suggesting its potential role in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Thioacetamide Derivatives
Compound A : 2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide (CAS: 780818-69-1)
- Structural differences: Features a 2-chlorobenzyl group on the thiazole ring and an amino substituent on the triazole.
- Commercial availability highlights its utility as a biochemical intermediate .
Compound B : 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide ()
- Structural differences : Replaces the benzo[d]thiazol group with a phenylthiazole and introduces a hydrazinecarbothioamide chain.
- Bioactivity : Demonstrated potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL). The phenylthiazole group may enhance cytotoxicity compared to methylbenzo[d]thiazol derivatives .
Target Compound
- Hypothesized bioactivity: Based on analogues, likely exhibits anticancer activity via mechanisms such as ferroptosis induction or kinase inhibition. The 6-methylbenzo[d]thiazol group may improve selectivity over normal cells, as seen in ferroptosis-sensitive OSCC models .
Benzo[d]thiazol-Containing Analogues
Compound C : Thiazolidinone-azo derivative ()
- Structure: Contains a 6-methylbenzo[d]thiazol-2-yl group linked to a thiazolidinone via an azo bridge.
- Bioactivity : Exhibited antimicrobial and antioxidant properties. The azo linkage may reduce anticancer potency compared to thioacetamide-linked triazoles .
Compound D : N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (Hotsulia et al., 2019)
Data Tables: Structural and Bioactivity Comparisons
Key Research Findings and Trends
Anticancer Potency : Thioacetamide-linked triazoles (e.g., Compound B) show superior cytotoxicity compared to azo-linked derivatives, likely due to improved target engagement .
Role of Substituents :
- Methylbenzo[d]thiazol groups enhance selectivity for cancer cells, as seen in ferroptosis-sensitive models .
- Chlorobenzyl or phenyl groups increase lipophilicity, improving membrane penetration .
Synthetic Flexibility : Thioamide intermediates enable modular synthesis of diverse analogues, facilitating structure-activity relationship (SAR) studies .
Q & A
Q. What are the recommended synthesis routes for this compound, and how can intermediates be optimized?
The synthesis typically involves multi-step heterocyclic chemistry. For example:
- Step 1 : React a substituted 2-aminothiazole derivative with itaconic acid in ethanol under reflux to form triazole intermediates .
- Step 2 : Introduce the benzo[d]thiazol-2-yl moiety via nucleophilic substitution or coupling reactions (e.g., using thioglycolic acid derivatives).
- Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol) and molar ratios (1:1 to 1:1.2) to improve yields. Monitor intermediates via TLC and recrystallize using ethyl acetate/hexane mixtures .
Q. How is structural characterization performed for this compound and its intermediates?
A combination of spectroscopic and chromatographic methods is essential:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches in acetamide groups).
- ¹H/¹³C NMR : Assign protons and carbons in triazole (δ 8.1–8.3 ppm) and thiazole rings (δ 6.8–7.5 ppm).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Chromatography : Use HPLC with C18 columns (acetonitrile/water gradient) to confirm purity (>95%) .
Q. What safety protocols should be followed during synthesis and handling?
Key precautions include:
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., thiourea derivatives).
- Protective Equipment : Wear nitrile gloves and goggles due to potential skin/eye irritation from thiol-containing intermediates.
- Storage : Keep the compound in airtight containers under nitrogen at 2–8°C to prevent oxidation of thioether bonds .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Target Selection : Prioritize receptors like EGFR or tubulin based on structural analogs (e.g., triazole-thiadiazole hybrids show anticancer activity).
- Software : Use AutoDock Vina or Schrödinger Suite for docking. Set grid boxes to cover active sites (e.g., ATP-binding pocket for kinases).
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with known inhibitors. Correlate hydrogen bonding (e.g., acetamide group with Arg residues) and π-π stacking (thiazole rings) to activity .
Q. What experimental strategies resolve tautomeric equilibria in triazole-thioether derivatives?
- Spectroscopic Analysis : Use ¹H NMR in DMSO-d₆ to detect tautomer ratios (e.g., thione vs. thiol forms via δ 3.5–4.5 ppm shifts).
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to compare energy levels of tautomers.
- pH Studies : Adjust buffer conditions (pH 2–12) to stabilize specific tautomers, monitored by UV-Vis spectroscopy (λ = 250–300 nm) .
Q. How can reaction conditions be optimized to synthesize derivatives with enhanced bioactivity?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions vs. ethanol for cyclizations.
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings or DBU for base-mediated reactions.
- High-Throughput Screening : Employ microwaves (100–150°C, 30 min) to accelerate reactions and improve yields of 1,2,4-triazole derivatives .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Acetamide C=O | 1680–1700 | - | 168–172 |
| Triazole C-H | - | 8.1–8.3 (s, 1H) | 142–145 |
| Thioether (C-S-C) | 680–720 | - | 35–40 |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Solvent (Ethanol) | Reflux, 12 h | 75–85 |
| Molar Ratio (1:1.2) | Substrate:Reagent | +15–20 |
| Catalyst (DBU) | 10 mol%, RT, 6 h | 90–95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
